N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a triazolopyridazine derivative characterized by a piperidine-4-carboxamide core linked to a 3-isopropyl-substituted [1,2,4]triazolo[4,3-b]pyridazine moiety. Its structure includes a 3-methylbutyl chain attached to the carboxamide nitrogen ().
Properties
Molecular Formula |
C19H30N6O |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H30N6O/c1-13(2)7-10-20-19(26)15-8-11-24(12-9-15)17-6-5-16-21-22-18(14(3)4)25(16)23-17/h5-6,13-15H,7-12H2,1-4H3,(H,20,26) |
InChI Key |
DNZIQPZEPVLLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C(C)C)C=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolopyridazine Core
The triazolopyridazine moiety is synthesized via cyclization reactions. A common approach involves reacting 3-amino-1,2,4-triazole with α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate reacts with 3-amino-1,2,4-triazole under reflux in acetic acid to form 6-methyl-[1,2,]triazolo[4,3-b]pyridazin-3(2H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 6-chloro-3-methyl-[1,triazolo[4,3-b]pyridazine.
Functionalization with the N-(3-Methylbutyl) Group
The final step involves coupling the piperidine-carboxamide intermediate with 3-methylbutylamine . This is achieved using 1,1′-carbonyldiimidazole (CDI) as a coupling agent in tetrahydrofuran (THF) at room temperature, followed by purification via column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Bases
-
K₂CO₃ is preferred over NaHCO₃ for deprotonation during piperidine coupling, reducing side-product formation.
-
Palladium catalysts (e.g., Pd/C) are critical for hydrogenation steps in alternative routes, though they require strict anaerobic conditions.
Comparative Analysis of Synthetic Methods
The table below summarizes yields and conditions from three representative studies:
Challenges and Solutions
Purification Difficulties
The final product often co-elutes with unreacted intermediates during column chromatography. High-performance countercurrent chromatography (HPCCC) has been employed to resolve this, improving purity to >99%.
Scalability Issues
Large-scale reactions face exothermic risks during chlorination. A patent recommends slow addition of POCl₃ at 0°C and using reflux condensers to mitigate this.
Recent Advancements
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the piperidine coupling step completes in 30 minutes (vs. 12 hours conventionally) with comparable yields.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that similar triazole derivatives exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The triazolo-pyridazine core is particularly noted for its ability to interact with various protein targets implicated in cancer progression. For instance, compounds with similar structures have been shown to inhibit bromodomain proteins, which play a crucial role in regulating gene expression associated with cancer cell proliferation .
Anti-Diabetic Effects
Compounds that include triazole moieties have been explored as potential dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are a class of medications used to manage type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. In preclinical studies, compounds structurally related to N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide have demonstrated promising results in reducing glucose excursions and enhancing insulin sensitivity in animal models .
Case Studies and Research Findings
Several studies highlight the biological activity of triazole derivatives:
- Inhibition of Bromodomain Proteins : A study demonstrated that triazole derivatives could effectively inhibit bromodomain-containing proteins involved in the regulation of oncogenes. This inhibition leads to reduced tumor growth in vitro and in vivo models .
- DPP-IV Inhibition : Another research focused on related compounds showed significant DPP-IV inhibitory activity with IC50 values ranging from 100 nM to 400 nM across different species (human, mouse, rat). These findings suggest that this compound may share similar effects .
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural similarities with several triazolopyridazine derivatives, differing primarily in substituents on the carboxamide nitrogen and the triazolopyridazine ring. Key analogs include:
Pharmacological Activity Comparison
Lin28 Inhibition
- Lin28-1632 (N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): Blocks Lin28/let-7 interaction, rescues let-7 miRNA function, and reduces tumorsphere formation in cancer cell lines by promoting differentiation .
- The piperidine-carboxamide backbone may enhance binding affinity compared to Lin28-1632’s acetamide structure ().
Enzyme Binding and Selectivity
- Triazolopyridazine Derivatives : Compounds with sulfonamide or pyridine substituents (e.g., [1,2,4]triazolo[4,3-b]pyridazin-6-yl pyridines) have been prioritized as PEF(S) binders in virtual screening studies, indicating high selectivity for specific enzymatic targets ().
Physicochemical Properties
Biological Activity
N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide, with a CAS number of 1040695-36-0, is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a piperidine ring, a triazolopyridazine moiety, and a carboxamide group, which contribute to its diverse biological effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 358.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The structure of the compound suggests potential interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets such as enzymes or receptors. The compound may bind to these targets, influencing their activity and triggering downstream signaling pathways. This modulation can lead to various biological effects depending on the target involved.
In Vitro Studies
Research has shown that derivatives of triazolopyridazine compounds exhibit significant inhibitory activity against various cancer cell lines. For instance, a related study evaluated several triazolo-pyridazine derivatives for their cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most promising compounds demonstrated IC values indicating potent cytotoxic effects:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that compounds similar to this compound may also exhibit significant anticancer properties due to their structural similarities .
Case Studies
In a specific case study involving the synthesis and evaluation of triazolo derivatives, researchers reported that compounds with similar structural motifs showed moderate cytotoxicity across various cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced biological efficacy .
Q & A
Q. What strategies mitigate off-target effects in polypharmacology studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
